Hydrogen Bond Donor Count: A Distinguishing Feature vs. the 4-Oxo Analog for Pharmacophore Modeling
The 4-hydroxy substituent provides a Hydrogen Bond Donor (HBD) count of 2, compared to a count of 1 for its direct tautomeric analog, 6-ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090959-73-0) [1]. This quantitative difference is crucial for pharmacophore models where an additional hydrogen bond donor can significantly alter target binding affinity and selectivity. The XLogP3 of 0.4 for the target compound [1] further differentiates its physicochemical profile from the more polar 4-oxo analog.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 6-ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090959-73-0): HBD = 1 |
| Quantified Difference | Target compound has 1 additional hydrogen bond donor. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
This determines whether the compound can fulfill all necessary polar interactions in a target binding site, directly impacting SAR-driven procurement for kinase projects.
- [1] PubChem. (2024). Compound Summary for CID 121199463, 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid. National Center for Biotechnology Information. View Source
